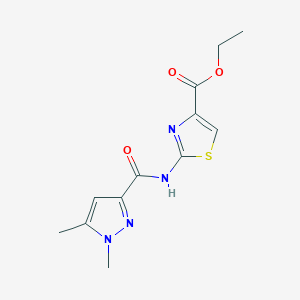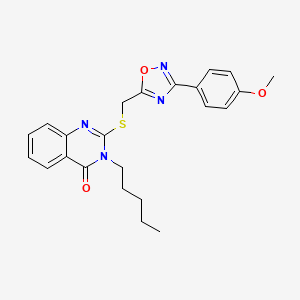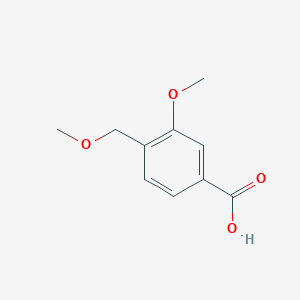
3-Methoxy-4-(methoxymethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of sodium hydroxide and dimethyl sulfate to achieve the methoxylation, followed by the reaction with formaldehyde and methanol to introduce the methoxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-4-(methoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-methoxy-4-(methoxymethyl)benzaldehyde or this compound.
Reduction: Formation of 3-methoxy-4-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(methoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(methoxymethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxymethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-Methoxy-4-methylbenzoic acid
- 4-Methoxybenzoic acid
- 3-Methoxybenzoic acid
Comparison: 3-Methoxy-4-(methoxymethyl)benzoic acid is unique due to the presence of both methoxy and methoxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, 3-Methoxy-4-methylbenzoic acid lacks the methoxymethyl group, which may result in different reactivity and applications .
Propiedades
IUPAC Name |
3-methoxy-4-(methoxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-6-8-4-3-7(10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPSCKDGMMHUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
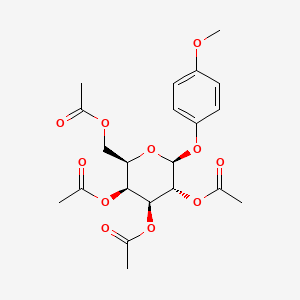

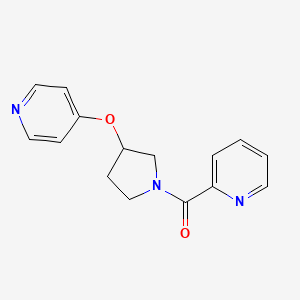

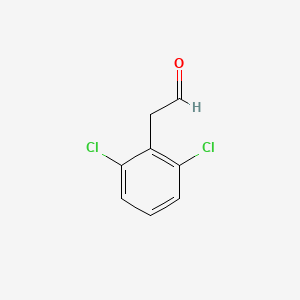
![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)
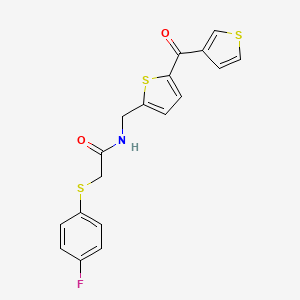
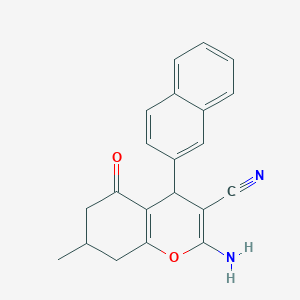
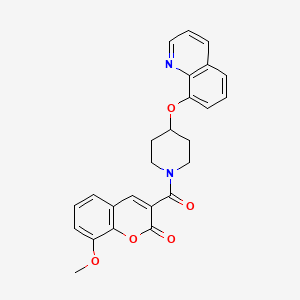

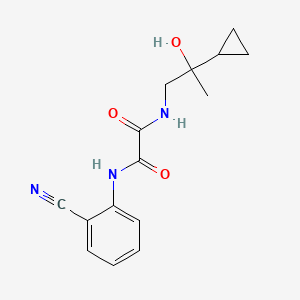
![1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B2426020.png)
